2-((3-Chloroquinoxalin-2-yl)amino)ethanol
Overview
Description
2-((3-Chloroquinoxalin-2-yl)amino)ethanol, also known as 2-Chloro-3-(2-hydroxyethylamino)quinoxaline, is a chemical compound with the molecular formula C10H10ClN3O . It has an average mass of 223.659 Da and a monoisotopic mass of 223.051239 Da .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . A series of secondary amines containing 2-chloroquinoline as lipophilic domain have been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline 3 with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . Some N-methyl derivatives were also synthesized by N-methylation using (CH3)2SO4/NaH .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Synthesis of Novel Therapeutic Agents Research has shown that derivatives of quinoxaline, which include compounds structurally related to 2-((3-Chloroquinoxalin-2-yl)amino)ethanol, have been synthesized for potential therapeutic applications. For instance, new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives were synthesized and showed promising analgesic and anti-inflammatory activities. These compounds were characterized by various spectroscopic methods and screened for their biological activities, demonstrating the potential of quinoxaline derivatives in drug development (Abu‐Hashem, Gouda, & Badria, 2010).
Anticancer Research Another significant application is in anticancer research. A study on a novel small molecule, structurally similar to this compound, demonstrated its ability to induce apoptosis more effectively in various cancer cells compared to normal human fibroblasts. This compound caused the cleavage of caspase-8, caspase-3, caspase-9, and poly(ADP-ribose) polymerase, and attenuated the protein level of Bcl-XL, suggesting potential as a new anticancer agent (Wu et al., 2004).
Fluorescence Studies Research into the luminescence properties of N-aryl-2-aminoquinolines, which share a similar quinoxaline motif, has revealed significant findings. These studies focused on the effect of hydrogen bonding, substituents, and excited-state intramolecular proton transfer (ESIPT) on their fluorescence quantum yields. The findings provide insight into the fluorescence behavior of these compounds, highlighting the role of the quinolinyl ring system in their luminescent properties (Hisham et al., 2019).
Antimicrobial Activity Additionally, some new quinoxaline derivatives synthesized for optimized antimicrobial activity demonstrated that replacing the C2 chlorine with an ether linkage led to compounds with promising antimicrobial properties. This research suggests the potential of such compounds in the development of new antimicrobial agents (Singh et al., 2010).
Properties
IUPAC Name |
2-[(3-chloroquinoxalin-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-10(12-5-6-15)14-8-4-2-1-3-7(8)13-9/h1-4,15H,5-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQMYLLXURWBSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269917 | |
Record name | 2-[(3-Chloro-2-quinoxalinyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-07-5 | |
Record name | 2-[(3-Chloro-2-quinoxalinyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Chloro-2-quinoxalinyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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